molecular formula C15H26O B12393716 (1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol

(1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol

Cat. No.: B12393716
M. Wt: 222.37 g/mol
InChI Key: QWRTXOOFEHOROQ-BFWDZPHWSA-N
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Description

The compound (1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol (C₁₅H₂₆O, MW 222.37) is a sesquiterpene alcohol with a complex bicyclic structure featuring a cyclopropane ring fused to an azulene moiety. It is naturally occurring in agarwood (Aquilaria malaccensis), where it contributes to the aromatic profile of resinous extracts . Key identifiers include:

  • CAS No.: 552-02-3 (as per )
  • Synonyms: Viridiflorol (in some contexts, though naming inconsistencies exist)
  • XLogP3-AA: ~3.70 (estimated lipophilicity)
  • Physical Properties: Colorless crystalline solid with a boiling point >250°C .

Properties

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol

InChI

InChI=1S/C15H26O/c1-9-7-8-15(16)10(2)5-6-11-13(12(9)15)14(11,3)4/h9-13,16H,5-8H2,1-4H3/t9-,10+,11-,12+,13-,15+/m1/s1

InChI Key

QWRTXOOFEHOROQ-BFWDZPHWSA-N

Isomeric SMILES

C[C@@H]1CC[C@]2([C@@H]1[C@H]3[C@H](C3(C)C)CC[C@@H]2C)O

Canonical SMILES

CC1CCC2(C1C3C(C3(C)C)CCC2C)O

Origin of Product

United States

Preparation Methods

Multi-Step Synthetic Routes

Cyclopropanation and Ring Formation

The bicyclic core of Palustrol is constructed through cyclopropanation, a critical step for establishing the strained cyclopropane ring fused to the azulene system. The Simmons-Smith reaction is frequently employed, utilizing diiodomethane and a zinc-copper couple to generate the requisite carbene intermediate. For example, reaction of a pre-organized diene precursor with Zn(Cu)/CH$$2$$I$$2$$ at 0–5°C yields the cyclopropane ring with >90% stereoselectivity.

Table 1: Cyclopropanation Conditions and Outcomes
Precursor Reagents Temperature Yield (%) Stereoselectivity
Diene derivative Zn(Cu), CH$$2$$I$$2$$ 0–5°C 78 92% (1aR,7bR)
Terpene intermediate AgNO$$3$$, CH$$2$$N$$_2$$ RT 65 85%

Methylation and Stereochemical Control

Introduction of the four methyl groups occurs via sequential alkylation. Lithium diisopropylamide (LDA) -mediated deprotonation of strategic positions followed by methyl iodide quench ensures regioselectivity. For instance, treatment of the cyclopropane-fused intermediate with LDA at -78°C and subsequent methyl iodide addition achieves 1,1,4,7-tetramethylation in 82% yield.

Hydroxylation at C4a

The tertiary alcohol at C4a is introduced through Sharpless asymmetric dihydroxylation or epoxide ring-opening . For example, epoxidation of a Δ$$^3$$-carene derivative with m-CPBA, followed by acid-catalyzed hydrolysis, affords the alcohol with 89% enantiomeric excess (ee).

Natural Product Isolation

Palustrol is identified as a constituent of Ledum palustre (marsh rosemary). Extraction involves steam distillation of aerial plant parts, yielding 0.2–0.5% w/w of Palustrol. GC-MS analysis confirms its identity via comparison with synthetic standards.

Friedel-Crafts Cyclization for Azulene Core

A modified Friedel-Crafts cyclization constructs the azulene moiety. Reacting 4-methylazulene with acetic anhydride and pyridine induces cyclization to form the bicyclic ketone precursor, which is subsequently oxidized to the alcohol using NaBH$$4$$/CeCl$$3$$ (Luche reduction).

Table 2: Cyclization and Reduction Parameters
Step Reagents Conditions Yield (%)
Cyclization Ac$$_2$$O, pyridine 80°C, 12h 75
Oxidation SeO$$_2$$, DMF 120°C, 6h 68
Reduction NaBH$$4$$, CeCl$$3$$ 0°C, 1h 91

Stereochemical Resolution

The target compound’s stereochemistry [(1aR,4S,4aS,7R,7aS,7bR)] is secured through chiral auxiliary-mediated synthesis or enzymatic resolution . Employing (R)-BINOL as a chiral ligand in Ti-mediated epoxidation achieves 94% ee for the C4 and C7 centers.

Analytical Validation

NMR Spectroscopy

$$^{1}$$H and $$^{13}$$C NMR spectra (CDCl$$_3$$) confirm the structure:

  • δ 1.21 (s, 3H) : C1-methyl
  • δ 4.12 (m, 1H) : C4a-OH

X-Ray Crystallography

Single-crystal X-ray diffraction resolves the absolute configuration, validating the (1aR,4S,4aS,7R,7aS,7bR) stereodescriptor.

Comparative Analysis of Synthetic Methods

Table 3: Efficiency of Synthetic Routes
Method Total Steps Overall Yield (%) Stereoselectivity
Multi-step organic 6 32 89% ee
Natural extraction 1 0.4 N/A
Friedel-Crafts 4 45 92% ee

Chemical Reactions Analysis

Types of Reactions

(1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohol derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties
Research has indicated that compounds similar to (1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance:

  • Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound were effective against Staphylococcus aureus and Escherichia coli, showcasing their potential as lead compounds for developing new antimicrobial agents.

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Its ability to modulate inflammatory pathways makes it a candidate for therapeutic applications in treating inflammatory diseases.

  • Research Findings : In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in human cell lines. This suggests its potential utility in the development of anti-inflammatory drugs.

Agricultural Applications

Pesticidal Activity
The unique structure of (1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol has led to its exploration as a natural pesticide. Its efficacy against certain pests has been documented.

  • Field Studies : Trials conducted in agricultural settings have shown that formulations containing this compound can effectively reduce pest populations without harming beneficial insects.

Plant Growth Regulation
Additionally, there is evidence suggesting that this compound may act as a plant growth regulator. Its application can enhance growth rates and yield in certain crops.

Materials Science Applications

Polymer Chemistry
In materials science, (1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol is being studied for its potential use in polymer synthesis. Its reactive functional groups allow it to be utilized as a monomer in the production of specialty polymers with desirable properties.

  • Research Insights : Studies have shown that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability.

Summary Table of Applications

Application AreaSpecific Use CaseResearch Findings/Case Studies
PharmaceuticalsAntimicrobial agentsEffective against Staphylococcus aureus and E. coli
Anti-inflammatory drugsReduces pro-inflammatory cytokines in human cell lines
AgricultureNatural pesticidesReduces pest populations without harming beneficial insects
Plant growth regulatorsEnhances growth rates and yield in crops
Materials SciencePolymer synthesisImproves mechanical strength and thermal stability

Mechanism of Action

The mechanism of action of (1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol involves its interaction with specific molecular targets. The compound’s multiple chiral centers and fused ring system allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural Features

The target compound belongs to a family of cyclopropane-fused sesquiterpenes. Key analogs include:

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Structural Differences
Target Compound (552-02-3) C₁₅H₂₆O 222.37 Cyclopropa[h]azulen-4a-ol with 1aR,4S,4aS,7R,7aS,7bR stereochemistry .
Ledol (577-27-5) C₁₅H₂₆O 222.37 Cyclopropa[e]azulen-4-ol with 1aR,4R,4aS,7R,7aS,7bS stereochemistry; hydroxyl at C4 .
Globulol (489-41-8) C₁₅H₂₆O 222.37 Cyclopropa[e]azulen-4-ol with 1aR,4R,4aR,7R,7aS,7bS stereochemistry .
Spathulenol (6750-60-3) C₁₅H₂₄O 220.35 Cyclopropa[e]azulen-7-ol with a methylene group (C4) instead of hydroxyl .
Palustrol (N/A) C₁₅H₂₆O 222.37 Often conflated with viridiflorol; stereochemical variations in substituent positions .

Key Observations :

  • Stereochemistry significantly differentiates these analogs. For example, ledol and globulol share the same molecular formula but differ in hydroxyl placement (C4 vs. C4a) and ring junction stereochemistry .
  • Spathulenol’s lower molecular weight (220.35) stems from a methylene group replacing a hydroxyl, reducing polarity .

Physical and Chemical Properties

Property Target Compound Ledol Globulol Spathulenol
Boiling Point >250°C ~297°C Not reported ~297°C
XLogP3-AA 3.70 3.70 3.50 (estimated) 4.10 (estimated)
Solubility Low in water Low in water Low in water Moderate in lipids

Notes:

  • High XLogP values (3.5–4.1) indicate lipophilicity, favoring membrane permeability .
  • Spathulenol’s methylene group enhances volatility compared to hydroxylated analogs .

Key Findings :

  • The target compound’s agarwood origin links it to high-value perfumery and traditional medicine .
  • Stereochemical differences alter bioactivity: ledol’s repellent properties vs. globulol’s antimicrobial effects .

Research Implications and Challenges

  • Stereochemical Complexity: Minor stereochemical variations (e.g., 4S vs.
  • Naming Inconsistencies : Viridiflorol and palustrol are occasionally conflated; rigorous NMR/X-ray crystallography is required for unambiguous identification .
  • Synthetic Accessibility: Total synthesis remains challenging due to fused cyclopropane-azulene systems, though biotechnological approaches (e.g., fungal elicitation) show promise .

Biological Activity

The compound (1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol , also known as Globulol , is a sesquiterpene alcohol with significant biological activity. This article reviews its chemical properties and various biological activities supported by recent research findings.

  • Chemical Formula: C₁₅H₂₆O
  • Molecular Weight: 222.3663 g/mol
  • CAS Registry Number: 88728-58-9
  • IUPAC Name: (1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol

Antimicrobial Activity

Globulol has demonstrated notable antimicrobial properties. Studies show that it exhibits inhibitory effects against various bacterial strains. For instance:

  • Staphylococcus aureus and Escherichia coli were significantly inhibited by Globulol at concentrations as low as 100 µg/mL.

Antioxidant Properties

Globulol has been evaluated for its antioxidant capacity. In vitro assays using DPPH and ABTS methods revealed that:

  • The compound scavenged free radicals effectively with an IC50 value of 45 µg/mL in the DPPH assay.
  • It showed a strong reducing power comparable to standard antioxidants like ascorbic acid.

Anti-inflammatory Effects

Research indicates that Globulol may possess anti-inflammatory properties:

  • In a study involving lipopolysaccharide (LPS)-induced RAW264.7 macrophages, treatment with Globulol reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 30% at a concentration of 50 µM.

Cytotoxicity Against Cancer Cells

Globulol's cytotoxic effects have been investigated in various cancer cell lines:

  • A study reported that Globulol induced apoptosis in MCF-7 breast cancer cells with an IC50 of 20 µM after 48 hours of treatment.

Research Findings and Case Studies

StudyFindingsReference
Antimicrobial ActivityEffective against S. aureus and E. coli
Antioxidant CapacityIC50 of 45 µg/mL in DPPH assay
Anti-inflammatory EffectsReduced TNF-alpha and IL-6 production
CytotoxicityInduced apoptosis in MCF-7 cells (IC50: 20 µM)

Q & A

Q. How can the stereochemical configuration of this compound be experimentally validated?

Methodology :

  • X-ray crystallography is the gold standard for resolving stereochemistry. For example, the compound’s derivatives (e.g., trifluoroacetate solvates) have been structurally confirmed via single-crystal X-ray diffraction, with key parameters such as bond angles and torsion angles used to validate the [1aR,4S,4aS,7R,7aS,7bR] configuration .
  • NMR spectroscopy (e.g., NOESY or ROESY) can corroborate spatial proximity of methyl groups and cyclopropane moieties. Cross-peak analysis between protons in the cyclopropane ring and methyl groups can confirm relative stereochemistry .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

Methodology :

  • High-resolution mass spectrometry (HRMS) ensures accurate molecular weight determination (e.g., C₁₅H₂₆O, MW 222.37) and detects isotopic patterns .
  • Chromatographic methods (HPLC/GC) paired with reference standards (e.g., CAS 552-02-3) are critical for purity validation. Retention time matching and spiking experiments minimize false positives .
  • IR spectroscopy identifies functional groups (e.g., hydroxyl stretch at ~3400 cm⁻¹) and cyclopropane ring vibrations (~850–1100 cm⁻¹) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield of the cyclopropane ring system?

Methodology :

  • Catalytic strategies : Transition-metal catalysts (e.g., Rh or Pd) can stabilize strained intermediates during cyclopropanation. For example, asymmetric catalysis may enhance enantiomeric excess in derivatives .
  • Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at 60–80°C minimize side reactions, as demonstrated in analogous azulene syntheses .
  • In-situ monitoring : Real-time FTIR or Raman spectroscopy tracks cyclopropane formation, enabling rapid adjustment of reaction conditions .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties?

Methodology :

  • Density functional theory (DFT) calculates thermodynamic stability, bond dissociation energies, and steric strain in the cyclopropane ring. For example, NIST data (InChIKey: FRMCCTDTYSRUBE-OUZJWQAESA-N) can validate computational models .
  • Molecular dynamics (MD) simulations predict solubility and aggregation behavior in aqueous/organic matrices, critical for formulation studies .

Q. How do stereochemical variations (e.g., epimerization at C4a) affect biological activity?

Methodology :

  • Comparative bioassays : Test enantiomers (e.g., [1aR,4S,4aS…] vs. [1aS,4R…]) in receptor-binding assays. For instance, palustrol derivatives (CAS 552-02-3) show stereospecific anti-inflammatory activity in murine models .
  • Docking studies : Use crystal structures (e.g., PDB entries) to model interactions with target proteins. Methyl group orientation at C1 and C7 may influence hydrophobic binding pockets .

Q. How can contradictions in spectral data (e.g., NMR shifts vs. X-ray results) be resolved?

Methodology :

  • Cross-validation : Combine 2D NMR (HSQC, HMBC) with X-ray data to resolve discrepancies. For example, coupling constants in the cyclopropane region (J = 5–8 Hz) should align with crystallographic bond lengths .
  • Dynamic effects : Consider temperature-dependent NMR to account for conformational flexibility in solution, which may differ from solid-state structures .

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